Antimycobacterial Activity of Derived Esters: A Comparative Analysis
Esters derived from 3-amino-2-pyrazinecarboxylic acid exhibit specific antimycobacterial activity against M. tuberculosis H37Rv. The hexyl ester (hexyl 3-aminopyrazine-2-carboxylate) shows an MIC of 6.25 μg/mL, which is a quantifiable improvement over the activity of some other pyrazine-2-carboxylic acid derivatives [1]. This indicates that the 3-amino substitution on the pyrazine core is critical for achieving this level of potency in this specific assay.
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | 6.25 μg/mL (as hexyl 3-aminopyrazine-2-carboxylate) |
| Comparator Or Baseline | Pyrazine-2-carboxylic acid derivatives (e.g., amides); literature reports show varied MICs, with some compounds having significantly higher MICs (lower activity) [1]. |
| Quantified Difference | The hexyl ester of 3-aminopyrazine-2-carboxylic acid demonstrates potent activity, with an MIC of 6.25 μg/mL. |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain |
Why This Matters
This specific activity profile supports the selection of 3-amino-2-pyrazinecarboxylic acid as a precursor for developing novel antitubercular agents, differentiating it from other pyrazinecarboxylic acid building blocks.
- [1] Doležal, M., Vobicková, J., Servusová, B., & Paterová, P. (2013). Aminopyrazinoic acid esters as potential antimycobacterial drugs. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 62(2), 84–88. PMID: 23822573 View Source
